molecular formula C9H16N4O2S B3200660 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1018995-98-6

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B3200660
CAS No.: 1018995-98-6
M. Wt: 244.32 g/mol
InChI Key: CISPPNKHAJENNL-UHFFFAOYSA-N
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Description

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine (CAS 1018995-98-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular scaffold that integrates a 1-methyl-1H-pyrazole ring connected via a sulfonamide linker to a piperidin-4-amine group . The sulfonamide functional group is a privileged pharmacophore in pharmaceutical development, known for its presence in a wide range of bioactive molecules . Pyrazole-sulfonamide hybrids, in particular, are an actively researched class of compounds due to their diverse pharmacological profiles. Scientific literature indicates that such derivatives are frequently explored for their antiproliferative activity, making them valuable probes in oncology research . The presence of the primary amine on the piperidine ring provides a versatile handle for further synthetic modification, allowing researchers to create a diverse array of analogs and derivatives for structure-activity relationship (SAR) studies. With a molecular formula of C9H16N4O2S and a molecular weight of 244.31 g/mol , this reagent is a critical intermediate for developing novel compounds for biochemical screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-12-7-9(6-11-12)16(14,15)13-4-2-8(10)3-5-13/h6-8H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISPPNKHAJENNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of sulfonamides, including those with piperidine moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that the incorporation of pyrazole rings can enhance the selectivity and potency of these compounds against tumor cells .
  • Neuropharmacology : The piperidine structure is associated with various neuropharmacological activities. Compounds like 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine are being explored for their potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The modulation of specific receptors may lead to therapeutic advancements in managing these conditions.
  • Anti-inflammatory Agents : Research has suggested that sulfonamide derivatives can possess anti-inflammatory properties. The compound's ability to inhibit inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs . Case studies have indicated that similar compounds reduce markers of inflammation in preclinical models.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on a series of pyrazole-sulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant anticancer potential .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the effects of the compound on neuronal cell viability under oxidative stress conditions. The findings revealed that treatment with the compound resulted in a marked increase in cell survival and a decrease in apoptosis markers compared to untreated controls, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Structural Insights :

  • Multi-Substituted Pyrazoles : Additional methyl groups (e.g., 5-methyl in C₁₁H₂₀N₄O₂S) alter steric effects, impacting binding to targets like kinases .

Pharmacological and Functional Comparisons

Kinase Inhibitor Derivatives

  • Avapritinib (CAS N/A) : Incorporates the 1-methylpyrazole-sulfonyl-piperidine moiety as part of a larger pyrrolotriazine scaffold. It selectively inhibits KIT and PDGFRA kinases, with a molecular weight of 498.57 g/mol .
  • Selumetinib Sulfate (CAS 943332-08-9) : A benzimidazole derivative (MW: 555.76) targeting MEK, structurally distinct but sharing sulfonamide functionalization strategies .

Sphingosine Kinase (SphK) Inhibitors

  • RB-005 (CAS N/A) : A piperidin-4-amine derivative (1-(4-octylphenethyl)piperidin-4-amine) with an IC₅₀ of 3.6 µM for SphK1. Unlike the target compound, RB-005 features a long alkyl chain, enhancing lipophilicity and membrane interaction .

Comparison with Analogues :

  • Ethyl-substituted derivatives (e.g., CAS 1019006-27-9) require 1-ethylpyrazole-4-sulfonyl chloride, synthesized via alkylation of pyrazole precursors .
  • Multi-step routes are needed for tri-substituted pyrazoles (e.g., CAS 1018996-06-9), increasing synthetic complexity .

Physicochemical Properties

Property Target Compound 1-Ethylpyrazole Analogue RB-005
Molecular Weight 244.32 g/mol 258.34 g/mol 331.49 g/mol (free base)
Solubility (HCl salt) High in polar solvents Moderate Low (hydrophobic chain)
Purity ≥95% ≥95% N/A

Key Observations :

  • The hydrochloride salt of the target compound offers superior aqueous solubility compared to ethyl-substituted analogues .
  • Bulkier substituents (e.g., trimethylpyrazole) reduce solubility but may enhance target affinity .

Biological Activity

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, also known as 1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C9H17ClN4O2S
Molecular Weight 280.78 g/mol
IUPAC Name 1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine hydrochloride
CAS Number 1333799-16-8
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to this compound showed potent activity against several pathogens. The minimum inhibitory concentration (MIC) for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Evaluation

In a comparative study of pyrazole derivatives, the compound exhibited remarkable inhibition of biofilm formation and bactericidal activity. The results indicated that the inclusion of a sulfonamide group enhanced the antimicrobial potency of the pyrazole scaffold .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with promising results. Research indicates that compounds with a similar structure to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

The anticancer activity is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Studies reported increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting that the compound promotes programmed cell death .
  • Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, these compounds demonstrated enhanced cytotoxicity compared to either agent alone .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Research highlights their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation.

Findings from Research

A study focusing on the anti-inflammatory properties of pyrazole compounds revealed that they significantly reduced levels of TNF-alpha and other inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of piperidin-4-amine derivatives using 1-methyl-1H-pyrazole-4-sulfonyl chloride. Key steps include maintaining an alkaline medium for efficient nucleophilic substitution and controlling temperature (room temperature or reflux) to minimize side reactions. Purification often involves crystallization from ethanol or acetonitrile. Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst use (e.g., triethylamine) to improve yield .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • 1H/13C-NMR : To verify proton environments (e.g., piperidine NH2 at δ ~1.5–2.5 ppm) and sulfonyl group integration.
  • Mass Spectrometry (MS) : ESI+ or HRMS to confirm molecular ion peaks (e.g., [M+H]+ ~272 m/z).
  • HPLC : Reverse-phase methods (e.g., acetonitrile/water with 0.1% phosphoric acid) assess purity (>95%) and retention time consistency .

Q. What analytical techniques are recommended for assessing purity, and how are discrepancies resolved?

  • Methodological Answer : Combine:

  • HPLC : Quantify impurities using a C18 column and UV detection.
  • TLC : Monitor reaction progress with silica plates and iodine visualization.
  • Elemental Analysis : Validate C/H/N percentages against theoretical values. Discrepancies >0.3% may indicate unreacted starting materials, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?

  • Methodological Answer : SHELXL refines X-ray data by iteratively adjusting positional and thermal parameters. Key steps:

  • Data Integration : Use SHELXC to process diffraction images.
  • Phasing : Employ Patterson methods (SHELXD) for initial models.
  • Refinement : Apply restraints for sulfonyl group geometry (S–O bond lengths ~1.43 Å) and piperidine ring planarity. Challenges include handling disorder in the pyrazole ring or solvent molecules, resolved via PART commands and ISOR constraints .

Q. What strategies are effective in analyzing contradictory biological activity data for pyrazole-sulfonamide derivatives?

  • Methodological Answer : Contradictions (e.g., varying IC50 values in antimicrobial assays) may stem from:

  • Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media pH.
  • Solubility : Use DMSO concentration controls (<1% v/v) to avoid cytotoxicity artifacts.
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. ethyl groups on pyrazole) using molecular docking (e.g., AutoDock Vina) to identify binding site interactions .

Q. How can regioselectivity issues during sulfonylation of piperidin-4-amine derivatives be mitigated?

  • Methodological Answer : Competing sulfonylation at the amine vs. secondary piperidine nitrogen can be addressed by:

  • Protecting Groups : Temporarily block the secondary nitrogen with Boc groups, followed by deprotection post-reaction.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor sulfonyl chloride activation without side reactions.
  • Temperature Control : Lower temperatures (−10°C to 0°C) reduce kinetic competition, favoring primary amine reactivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 2
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

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